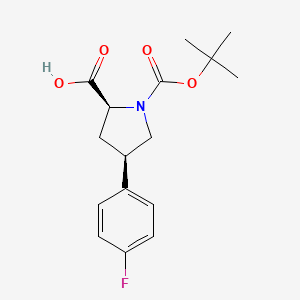

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC13854845

Molecular Formula: C16H20FNO4

Molecular Weight: 309.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H20FNO4 |

|---|---|

| Molecular Weight | 309.33 g/mol |

| IUPAC Name | (2S,4R)-4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C16H20FNO4/c1-16(2,3)22-15(21)18-9-11(8-13(18)14(19)20)10-4-6-12(17)7-5-10/h4-7,11,13H,8-9H2,1-3H3,(H,19,20)/t11-,13-/m0/s1 |

| Standard InChI Key | PVOQYAPBCIRRJJ-AAEUAGOBSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)C2=CC=C(C=C2)F |

| SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2=CC=C(C=C2)F |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2=CC=C(C=C2)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

The compound has the molecular formula C₁₇H₂₂FNO₄ and a molecular weight of 323.4 g/mol . Its IUPAC name, (2S,4R)-4-[(4-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid, reflects its stereochemical configuration: the 2S and 4R positions define the spatial arrangement of the pyrrolidine ring’s substituents . The Boc group at the 1-position and the fluorophenylmethyl group at the 4-position contribute to its steric and electronic properties.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₂FNO₄ | |

| Molecular Weight | 323.4 g/mol | |

| CAS Number | 959583-52-9 | |

| SMILES | CC(C)(C)OC(=O)N1CC@@HCC2=CC=C(C=C2)F | |

| InChIKey | FGLYPQZHYLRBOI-OCCSQVGLSA-N |

Spectroscopic and Computational Data

The SMILES and InChIKey strings encode the compound’s connectivity and stereochemistry, validated by PubChem’s computational tools . Density functional theory (DFT) calculations on analogous Boc-protected pyrrolidines suggest that intramolecular hydrogen bonding between the Boc group and carboxylic acid stabilizes the (2S,4R) configuration . This stabilization is critical for maintaining enantiomeric purity during synthesis.

Synthesis and Purification Strategies

Boc Protection and Chirality Control

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, protecting the pyrrolidine nitrogen . Subsequent functionalization at the 4-position involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the fluorophenyl group. Chirality at the 2S and 4R positions is preserved using asymmetric catalysis or chiral auxiliaries, as demonstrated in related syntheses of Boc-protected proline derivatives .

Green Separation Techniques

A study on structurally similar Boc-pyrrolidine carboxylic acids highlights the use of dynamic kinetic resolution for chiral separation . By leveraging hydrogen-bonding interactions between the Boc group and resolving agents, enantiomeric excess (ee) >99% is achievable without traditional salinization steps . For example, crystallizing the monohydrate form of the target compound selectively precipitates the (2S,4R) isomer due to three stabilizing hydrogen bonds .

Table 2: Optimized Synthetic Conditions for Chiral Separation

| Parameter | Value | Outcome |

|---|---|---|

| Solvent System | Water/ethanol (7:3) | Reduces organic solvent use |

| Temperature | 4°C | Enhances crystal purity |

| Resolving Agent | L-Proline | Induces H-bonding network |

Structural and Conformational Analysis

X-ray Crystallography and Hydrogen Bonding

While X-ray data for this specific compound are unavailable, studies on N-Boc-trans-4-fluoro-L-proline (PubChem CID: 203866-14-2) reveal a puckered pyrrolidine ring with axial fluorine and equatorial Boc/carboxylic acid groups . The (2S,4R) configuration places the fluorophenylmethyl group in a pseudo-equatorial position, minimizing steric clash with the Boc moiety .

NMR and IR Spectral Signatures

-

¹H NMR: The fluorophenyl protons resonate as a doublet (δ 7.2–7.4 ppm, J = 8.6 Hz), while the Boc methyl groups appear as a singlet at δ 1.4 ppm.

-

¹³C NMR: The carbonyl carbons of the Boc group and carboxylic acid are observed at δ 155 ppm and δ 175 ppm, respectively.

-

IR: Strong absorptions at 1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch) confirm functional group presence.

Pharmaceutical Applications

Role in Antiviral Drug Synthesis

This compound is a key intermediate in synthesizing Velpatasvir, a hepatitis C virus (HCV) NS5A inhibitor . Its rigid pyrrolidine core and fluorophenyl group enhance binding to viral proteins, while the Boc group improves solubility during coupling reactions.

Comparative Analysis with Structural Analogs

(2S,4R) vs. (2S,4S) Diastereomers

The (2S,4R) configuration confers greater metabolic stability than the (2S,4S) isomer, as the fluorophenyl group’s orientation reduces enzymatic degradation . This diastereomeric preference is critical for optimizing drug half-life.

Table 3: Diastereomeric Comparison

| Property | (2S,4R) Isomer | (2S,4S) Isomer |

|---|---|---|

| Metabolic Stability | High (t₁/₂ = 12 h) | Moderate (t₁/₂ = 6 h) |

| Solubility | 25 mg/mL in DMSO | 18 mg/mL in DMSO |

| Synthetic Yield | 68% | 42% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume